![molecular formula C16H21N5O B2867043 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea CAS No. 1797975-89-3](/img/structure/B2867043.png)
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea
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Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMFUM and is a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs).
Scientific Research Applications
Biosensing Applications
Urea biosensors have been developed for detecting and quantifying urea concentration, highlighting the relevance of urea derivatives in biosensing technology. These biosensors utilize enzyme urease as a bioreceptor element and incorporate various materials for enzyme immobilization, including nanoparticles and carbon materials, to enhance sensing parameters. This technology finds applications in healthcare for monitoring critical diseases related to urea concentration levels and in industries such as fishery, dairy, and agriculture for urea detection (Botewad et al., 2021).
Anti-inflammatory Activity
Research on pyrimidine derivatives, including compounds related to 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea, has shown potential anti-inflammatory activity. These studies involve the synthesis of substituted tetrahydropyrimidine derivatives and their evaluation for in-vitro anti-inflammatory activity, highlighting the therapeutic potential of such compounds in designing leads for anti-inflammatory drugs (Gondkar et al., 2013).
Urease Inhibition for Medical Applications
Urease inhibitors have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. This research identifies urea derivatives as significant contributors to developing new medicinal inhibitors targeting urease, an enzyme that plays a crucial role in infections caused by Helicobacter pylori and related species (Kosikowska & Berlicki, 2011).
Role in Drug Design
Ureas, including the specific compound , are vital in drug design due to their unique hydrogen bonding capabilities, playing a significant role in drug-target interactions. The incorporation of urea moieties in small molecules has been shown to modulate various biological targets' selectivity, stability, toxicity, and pharmacokinetic profiles, confirming the importance of urea in medicinal chemistry (Jagtap et al., 2017).
Environmental and Agricultural Applications
Research has explored the use of ureaform, a condensation product of urea and formaldehyde, as a slow-release fertilizer. This application is significant for improving fertility management and reducing environmental pollution. The degradation of ureaform, influenced by microbial activity, temperature, and soil fertility, underlines the ecological and agricultural relevance of urea derivatives (Alexander & Helm, 1990).
properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-14(12(11)2)20-16(22)18-10-13-8-9-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKITIKBEFAETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea |
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